tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Description
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a halogenated indole derivative with a fused pyridoindole scaffold. It is synthesized via a halogen-atom transfer (XAT)-mediated cyclization reaction using 4-bromobenzenediazonium tetrafluoroborate and tert-butyl 4-iodopiperidine-1-carboxylate under GP7a conditions, achieving yields of 67–69% . Key characterization data include:
- 1H NMR (CD₃CN): δ 9.31 (br s, 1H), 7.55–7.52 (m, 1H), 7.22 (d, J = 8.6 Hz, 1H), 7.15 (dd, J = 8.6, 1.9 Hz, 1H), 4.52 (s, 2H), 3.73 (t, J = 5.7 Hz, 2H), 2.77 (t, J = 5.7 Hz, 2H), 1.46 (s, 9H) .
- HRMS: [M]⁺ calcd. for C₁₆H₂₀BrN₂O₂: 351.25; found 351.25 .
The tert-butyl carbamate group enhances steric protection and stability, while the bromine atom at the 8-position enables further functionalization via cross-coupling reactions. This compound serves as a key intermediate in medicinal chemistry, particularly for neurodegenerative disease research .
Properties
IUPAC Name |
tert-butyl 8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKNQKVVBOWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives have been reported to show a broad range of biological properties, suggesting that they may interact with their targets in a variety of ways.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The introduction of a tert-butyl group into some heterocycles has been reported to substantially enhance their biological activity. This suggests that the tert-butyl group in this compound could potentially improve its bioavailability.
Result of Action
The compound has been reported to show moderate to excellent antiproliferative activity against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time.
Action Environment
The introduction of a tert-butyl group into organic molecules has been reported to increase their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall. This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as the lipid content of the cell wall.
Biochemical Analysis
Biochemical Properties
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anti-cancer therapies. The compound’s bromine atom is believed to enhance its binding affinity to target proteins, thereby increasing its efficacy.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes as needed. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cancer cell survival. This inhibition leads to the disruption of cancer cell growth and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy over extended periods. Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active metabolites that contribute to its overall biological activity. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions influence its localization and accumulation in target tissues, thereby affecting its efficacy and safety.
Subcellular Localization
The subcellular localization of This compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biological effects.
Biological Activity
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS Number: 1234685-60-9) is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Molecular Formula: C16H19BrN2O2
Molecular Weight: 351.24 g/mol
Structural Features:
- Pyridoindole backbone
- Bromine substitution at the 8-position
- tert-butyl and carboxylate functional groups
Research indicates that compounds related to this compound exhibit various biological activities:
- Antitumor Activity: Compounds with similar structures have shown inhibitory effects on cancer cell lines. For example, studies have demonstrated that certain pyridoindole derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation .
- Neuroprotective Effects: The compound's interaction with cannabinoid receptors suggests potential neuroprotective properties. Agonists of the CB2 receptor have been associated with reduced neuropathic pain and inflammation .
In Vitro Studies
In vitro studies reveal that this compound can inhibit key enzymes and receptors associated with disease processes. For instance:
- VEGFR-2 Kinase Inhibition: The compound has shown an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, which is critical in angiogenesis and tumor progression .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | VEGFR-2 | 1.46 |
Case Studies
- Anticancer Activity: A study involving a series of pyridoindole derivatives demonstrated that modifications at the 8-position significantly altered their cytotoxicity against various cancer cell lines such as HeLa and HCT116. The presence of the bromine atom was found to enhance the antiproliferative effects compared to non-halogenated analogs .
- Neuroprotective Potential: Research on cannabinoid receptor interactions has highlighted the compound's ability to modulate receptor activity, suggesting a role in managing conditions like neuropathic pain. The binding affinity for CB1 and CB2 receptors indicates its potential as a therapeutic agent in neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination Reaction: Introduction of bromine at the 8-position using brominating agents.
- Carboxylation Reaction: Formation of the carboxylate group through reaction with di-tert-butyl dicarbonate.
Applications
The unique properties of this compound make it a candidate for further pharmacological studies:
- Cancer Therapy: Its ability to inhibit key signaling pathways in cancer cells positions it as a potential anticancer agent.
- Pain Management: The modulation of cannabinoid receptors could lead to novel treatments for chronic pain conditions.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-cancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound interacts with specific molecular targets involved in cancer progression.
Case Study:
A study published in Medicinal Chemistry Research demonstrated that derivatives of this compound could effectively inhibit the growth of various cancer cell lines by interfering with DNA synthesis pathways and inducing programmed cell death (apoptosis) .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Synthesis Method:
The synthesis of this compound typically involves the reaction of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with di-tert-butyl dicarbonate under specific conditions to yield high purity .
Biological Studies
Research indicates that this compound may have broader biological applications beyond oncology. It has been studied for its potential effects on neurodegenerative diseases and as a modulator of neurotransmitter systems.
Research Findings:
In a study exploring the effects on neurotransmitter release mechanisms, researchers found that modifications to the pyridoindole structure could enhance binding affinity to serotonin receptors .
Comparison with Similar Compounds
Key Observations:
- Halogenated Derivatives : Bromo and chloro analogs exhibit similar reactivity in cross-coupling, but bromo derivatives are more reactive due to weaker C–Br bonds .
- Electron-Donating Groups : Methoxy substitution increases polarity, enhancing aqueous solubility but reducing membrane permeability .
- Steric Effects : tert-Butyl carbamate provides superior steric protection compared to ethyl esters, reducing enzymatic degradation .
Preparation Methods
Synthesis of tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
The synthesis of this compound involves several steps. Compound 2 (251 mg, 1 mmol) and di-tert-butyldicarbonate (262 mg, 1.2 mmol) are dissolved in dichloromethane (8 ml). N, N-diisopropylamine (268 mg, 2 mmol) is added slowly under stirring. The solution is poured into H2O and extracted with dichloromethane, then dried over anhydrous sodium sulfate, filtered, and evaporated. The crude product is purified by column chromatography (dichloromethane/methanol, 23/1) to yield the desired product 3 (299 mg, 88.9%) as a faint yellow solid.
Reaction Conditions
- Reagents: Compound 2, di-tert-butyldicarbonate, N, N-diisopropylamine
- Solvent: Dichloromethane
- Temperature: Room temperature (approximately 23 °C)
- Purification: Column chromatography (dichloromethane/methanol, 23/1)
Data Table
| Reactant | Amount (mg) | Amount (mmol) |
|---|---|---|
| Compound 2 | 251 | 1 |
| Di-tert-butyldicarbonate | 262 | 1.2 |
| N, N-diisopropylamine | 268 | 2 |
| Product | ||
| This compound | 299 | |
| Yield (%) | 88.9 |
General Procedures for Related Indoline Synthesis
To an oven-dried round-bottom flask with a stir bar and septum, indole S1 (1.0 equiv) and trifluoroacetic acid (TFA) (0.3 M in S1) are added at 23 °C, followed by triethylsilane (Et3SiH) (3.0 equiv). The mixture is heated to 65 °C in a pre-heated oil bath and stirred for 3 hours, then cooled to 23 °C and concentrated under reduced pressure to remove most of the TFA. The crude product is re-dissolved in dichloromethane (CH2Cl2) and basified to pH 9−10 using NH3·H2O (25.0−30.0 wt% in H2O). The layers are separated, and the aqueous layer is extracted with CH2Cl2 three times. The combined organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography to afford indoline S2.
To an oven-dried round-bottom flask with a stir bar and septum, indole S1 (1.0 equiv) and acetic acid (AcOH) (0.1 M in S1) are added at 23 °C. The resulting solution is cooled to 0 °C, and sodium cyanoborohydride (NaBH3CN) (2.0 equiv) is added. The reaction mixture is warmed to 23 °C and stirred while monitoring by TLC. After completion (1−2 h), the mixture is concentrated under reduced pressure. The crude product is re-dissolved in CH2Cl2 and basified to pH 9−10 using NH3·H2O (25.0−30.0 wt% in H2O). The layers are separated, and the aqueous layer is extracted with CH2Cl2 three times. The combined organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography to afford indoline S2.
Q & A
Q. How can researchers resolve contradictions in reported molecular weights or purity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
